![molecular formula C11H13N3O B13176217 [2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol](/img/structure/B13176217.png)
[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 2-amino-3-methylaminopyridine with phenylacetic acid . The reaction is carried out in the presence of N,N’-carbonyldiimidazole (CDI) to yield the desired imidazo[4,5-b]pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reaction conditions to maximize yield and purity, potentially using continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the imidazo[4,5-b]pyridine core.
Substitution: Nucleophilic substitution reactions can be carried out to introduce different substituents at various positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) is commonly used for oxidation reactions.
Substitution: Nucleophilic substitution reactions often involve the use of halogenated derivatives and phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield hydroxylated derivatives .
Scientific Research Applications
[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of [2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of GABA A receptors, influencing neurotransmission in the central nervous system . Additionally, it may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- [3-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-2-yl]methoxyacetic acid
- 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
- 1-Methylimidazo[4,5-b]pyridine derivatives
Uniqueness
[2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridin-7-yl]methanol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopropylmethyl group and hydroxyl functionality contribute to its unique properties compared to other imidazo[4,5-b]pyridine derivatives.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[2-(cyclopropylmethyl)-1H-imidazo[4,5-b]pyridin-7-yl]methanol |
InChI |
InChI=1S/C11H13N3O/c15-6-8-3-4-12-11-10(8)13-9(14-11)5-7-1-2-7/h3-4,7,15H,1-2,5-6H2,(H,12,13,14) |
InChI Key |
WCWXYTKGOFGUDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CC2=NC3=NC=CC(=C3N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2-Difluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-amine](/img/structure/B13176137.png)
![5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13176140.png)
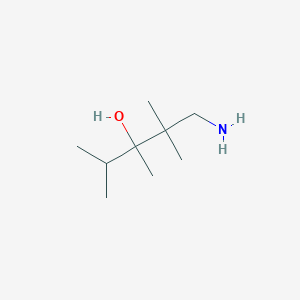
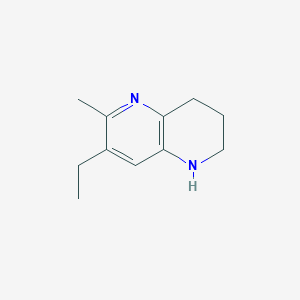

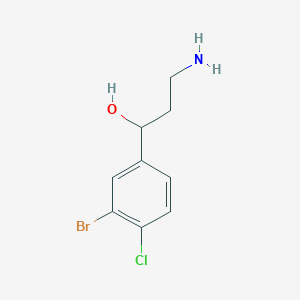
![Methyl 2-chloro-5,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13176166.png)
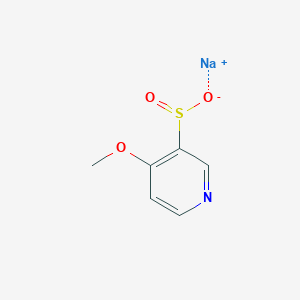
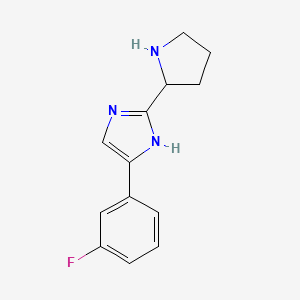

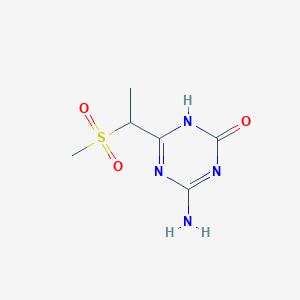

![[8-(Aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine;[8-(aminomethyl)-4-tricyclo[5.2.1.02,6]decanyl]methanamine;[9-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B13176207.png)
